molecular formula C29H43FO2 B1671181 Elocalcitol CAS No. 199798-84-0

Elocalcitol

Katalognummer B1671181
CAS-Nummer: 199798-84-0
Molekulargewicht: 442.6 g/mol
InChI-Schlüssel: LRLWXBHFPGSUOX-GJQYOBCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elocalcitol is a calcitriol analog used for the inhibition of prostate cell growth . It is currently in phase II clinical trials for patients with benign prostate hyperplasia . It is a small molecule and is classified as investigational .


Molecular Structure Analysis

Elocalcitol belongs to the class of organic compounds known as vitamin D and derivatives . These compounds contain a secosteroid backbone, usually secoergostane or secocholestane . The chemical formula of Elocalcitol is C29H43FO2 .


Chemical Reactions Analysis

Elocalcitol interacts with several other substances. For example, the risk or severity of ventricular arrhythmias and Cardiac Arrhythmia can be increased when Elocalcitol is combined with Acetyldigitoxin . Also, the therapeutic efficacy of Elocalcitol can be decreased when used in combination with Beclomethasone dipropionate .


Physical And Chemical Properties Analysis

Elocalcitol has a molecular weight of 442.65 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .

Wissenschaftliche Forschungsanwendungen

Elocalcitol and Benign Prostatic Hyperplasia (BPH)

Elocalcitol, a synthetic derivative of vitamin D3, has been studied for its potential in treating benign prostatic hyperplasia (BPH). Preclinical studies showed that elocalcitol inhibits both androgen-dependent and independent proliferation of BPH cells more effectively than finasteride. In clinical trials, elocalcitol significantly reduced prostate volume compared to placebo and showed comparable effects to the alpha1-adrenoceptor antagonist tamsulosin in managing irritative urinary symptoms (Tiwari, 2009).

Elocalcitol in Overactive Bladder and Detrusor Overactivity

Elocalcitol has been evaluated for treating overactive bladder (OAB) and idiopathic detrusor overactivity. A phase IIb study in women with OAB showed that elocalcitol significantly reduced the frequency of incontinence episodes and improved the Patient's Perception of Bladder Condition score, although primary endpoints were not fully achieved (Digesu et al., 2012).

Elocalcitol and Male Infertility

In a clinical trial involving patients with prostatitis, elocalcitol was found to significantly reduce IL-8 levels in semen, suggesting improved sperm quality and motility. This indicated potential benefits for treating male infertility (Tiwari, 2009).

Elocalcitol in Experimental Autoimmune Prostatitis

Elocalcitol demonstrated efficacy in treating experimental autoimmune prostatitis in nonobese diabetic mice. The treatment led to a significant reduction in intraprostatic cell infiltrates and decreased production of proinflammatory cytokines IFN-γ and IL-17 (Penna et al., 2006).

Elocalcitol and Endometriosis

In a mouse model of endometriosis, elocalcitol inhibited lesion development by reducing peritoneal inflammation and macrophage recruitment. This suggests its potential in managing endometriosis-related pain and infertility (Mariani et al., 2012).

Elocalcitol's Effect on Bladder Function

Elocalcitol upregulated L-type calcium channel activity in human and rat bladder smooth muscle cells, suggesting a role in modulatingbladder contractile mechanisms. This indicates potential applications in conditions like overactive bladder (OAB) (Morelli et al., 2008).

Elocalcitol in Autoimmune Thyroid Diseases

Elocalcitol was found to inhibit inflammatory responses in human thyroid cells and T cells, indicating its potential use in treating autoimmune thyroid diseases. The study showed that elocalcitol could significantly reduce the secretion of inflammatory cytokines and promote a shift toward Th2 cell-mediated immunity (Borgogni et al., 2008).

Elocalcitol's Role in Inflammation and BPH

Research suggests that elocalcitol targets the RhoA/Rho kinase and NF‐kB pathways, reducing stromal cell proliferation and the inflammatory response in benign prostatic hyperplasia (BPH). This highlights its potential as a therapeutic agent for BPH, particularly in managing its inflammatory component (Penna et al., 2009).

Elocalcitol and Lower Urinary Tract Symptoms

Elocalcitol has shown effectiveness in reducing inflammatory responses in human prostatic urethra cells. This could potentially address lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia, offering a novel approach to treatment (Comeglio et al., 2010).

Zukünftige Richtungen

Elocalcitol is being evaluated for the treatment of obesity and potentially other related indications with unmet medical needs . It has also entered into a license agreement with Korea-based Cyan Bio for exclusive rights to commercialize Elocalcitol in key territories in Asia for the treatment of Rett Syndrome and osteogenesis imperfecta .

Eigenschaften

IUPAC Name

(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLWXBHFPGSUOX-GJQYOBCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elocalcitol

CAS RN

199798-84-0
Record name Elocalcitol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elocalcitol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06194
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ELOCALCITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elocalcitol
Reactant of Route 2
Reactant of Route 2
Elocalcitol
Reactant of Route 3
Reactant of Route 3
Elocalcitol
Reactant of Route 4
Elocalcitol
Reactant of Route 5
Elocalcitol
Reactant of Route 6
Elocalcitol

Citations

For This Compound
797
Citations
E Borgogni, E Sarchielli, M Sottili, V Santarlasci… - …, 2008 - academic.oup.com
… In addition, elocalcitol promoted a shift toward a Th2 response. In conclusion, elocalcitol could … Furthermore, we assess the effect of both elocalcitol and MMI on purified CD4+ T cells in …
Number of citations: 94 academic.oup.com
P Revill, N Serradell, J Bolos - Drugs of the Future, 2006 - access.portico.org
… Elocalcitol is an analogue of calcitriol that possesses the desirable properties of calcitriol but does not cause hypercalcemia. Elocalcitol is in development for benign prostatic …
Number of citations: 2 access.portico.org
GA Digesu, E Verdi, L Cardozo, L Olivieri, V Khullar… - Urology, 2012 - Elsevier
… The frequency of incontinence episodes was significantly reduced in the elocalcitol … elocalcitol compared with those receiving placebo (P = .02). Treatment with both doses of elocalcitol …
Number of citations: 54 www.sciencedirect.com
M Mariani, P Vigano, D Gentilini, B Camisa… - Human …, 2012 - academic.oup.com
… we further investigated elocalcitol therapeutic potential on the prevention of lesion establishment and on the regression of endometriotic lesions by treating the mice with elocalcitol (100 …
Number of citations: 130 academic.oup.com
L Adorini, G Penna, S Amuchastegui, C Cossetti… - The Journal of steroid …, 2007 - Elsevier
The prostate is a target organ of vitamin D receptor (VDR) agonists and represents an extra-renal site of 1,25-dihydroxyvitamin D 3 synthesis, but its capacity to respond to VDR agonists …
Number of citations: 79 www.sciencedirect.com
C Antinozzi, F Marampon, P Sgro, V Tombolini… - Journal of …, 2019 - Springer
… We have recently shown that both T and elocalcitol (elo), a VD non-hypercalcemic analogue previously used in benign prostatic hyperplasia trial [24, 25], exerted I-like effects in Hfsmc, …
Number of citations: 8 link.springer.com
M Maggi, C Crescioli, A Morelli, E Colli… - Journal of …, 2006 - Springer
The active form of vitamin D, 1,25-dihydroxyvitamin D 3 , is a secosteroid hormone that binds to the vitamin D receptor (VDR), a member of the superfamily of nuclear receptors, and …
Number of citations: 31 link.springer.com
A Morelli, R Squecco, P Failli, S Filippi… - … of Physiology-Cell …, 2008 - journals.physiology.org
… under elocalcitol dosing, which reduces ROCK signaling. Since bladder strips from elocalcitol-… To confirm this hypothesis, we investigated the effects of elocalcitol on bladder smooth …
Number of citations: 53 journals.physiology.org
C Antinozzi, C Corinaldesi, C Giordano… - The journal of steroid …, 2017 - Elsevier
… We aim to evaluate in vitro the effect of elocalcitol, a non-… In Hfsmc, elocalcitol exerted an I-like effect, promoting GLUT4 re… VDR agonists as elocalcitol may be therapeutic tools for …
Number of citations: 31 www.sciencedirect.com
G Penna, S Amuchastegui, C Cossetti… - The Journal of …, 2006 - journals.aai.org
… In the present study, we have examined the capacity of Elocalcitol (… We show herein that Elocalcitol treats established … agonist Elocalcitol may prove clinically beneficial in this syndrome. …
Number of citations: 158 journals.aai.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.